5-(3-Aminopropyl)-2-phenylpyrazol-3-amine
Description
5-(3-Aminopropyl)-2-phenylpyrazol-3-amine is a pyrazole derivative characterized by a phenyl group at the 2-position and a 3-aminopropyl substituent at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its synthesis involves coupling potassium [3-(tert-butoxycarbonyl)amino)propyl]trifluoroborate with dimethyl 5-[(trifluoromethanesulfonyl)oxy]isophthalate under palladium-catalyzed conditions, achieving a 71% yield . Subsequent reduction and deprotection steps yield the final diamine structure, though challenges in reaction cleanliness during DPPA treatment highlight synthetic complexities .
Properties
IUPAC Name |
5-(3-aminopropyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJQFEIWSPVLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-phenylpyrazol-3-amine typically involves the reaction of 2-phenylhydrazine with an appropriate β-keto ester to form the pyrazole ring. The aminopropyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-2-phenylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
5-(3-Aminopropyl)-2-phenylpyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-2-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins or enzymes. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogues:
Biological Activity
5-(3-Aminopropyl)-2-phenylpyrazol-3-amine, also known by its CAS number 1170356-75-8, is a compound within the pyrazole family that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. It is posited that the compound may act as an enzyme inhibitor, potentially influencing pathways related to inflammation and cancer progression. The presence of the aminopropyl group enhances its binding affinity to specific targets, which may lead to significant biological effects such as antimicrobial and anti-inflammatory activities .
Therapeutic Applications
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated that related pyrazole derivatives exhibit significant antibacterial properties against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA) with sub-micromolar activity .
- Anticancer Properties : The compound has been explored for its potential in cancer therapy. In vitro studies have shown that certain derivatives can inhibit tubulin polymerization, thus arresting the cell cycle in cancer cells .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory responses, particularly through inhibition of kinases involved in inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against MRSA, establishing their potential as new therapeutic agents in treating resistant infections. The IC50 values ranged from low micromolar concentrations, indicating potent activity .
- Cancer Research : In a comparative study involving several pyrazole derivatives, one compound exhibited an IC50 value of 1.76 μM against GSK-3β, suggesting a role in cancer treatment by targeting this critical kinase involved in cell proliferation and survival .
- Inflammation Modulation : Research also indicated that certain derivatives could reduce microglial activation in models of neuroinflammation, presenting a potential avenue for treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related pyrazole compounds:
| Compound Name | Key Activity | IC50 (μM) |
|---|---|---|
| 5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole | Antimicrobial | 0.08 - 12.07 |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Anticancer (tubulin inhibition) | 1.76 |
| This compound | Antimicrobial & Anti-inflammatory | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
